molecular formula C16H20N2O6 B11824565 Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate

Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate

Cat. No.: B11824565
M. Wt: 336.34 g/mol
InChI Key: OZMWFYVTSKWSEI-UHFFFAOYSA-N
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Description

Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate: is an organic compound that features a unique structure combining pyrrolidine and oxalate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate typically involves the reaction of 3-prop-2-ynoxypyrrolidine with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxalate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.

Biology: In biological research, this compound may be used as a probe or reagent to study enzyme mechanisms and protein interactions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

  • Bis(2,5-dioxopyrrolidin-1-yl) oxalate
  • Bis(prop-2-en-1-yl) oxalate
  • Bis(2,4-dinitrophenyl) oxalate

Comparison: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and properties compared to other oxalate derivatives. This uniqueness makes it particularly useful in applications requiring specific reactivity and functionalization.

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate

InChI

InChI=1S/C16H20N2O6/c1-3-9-21-13-5-7-17(11-13)23-15(19)16(20)24-18-8-6-14(12-18)22-10-4-2/h1-2,13-14H,5-12H2

InChI Key

OZMWFYVTSKWSEI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCN(C1)OC(=O)C(=O)ON2CCC(C2)OCC#C

Origin of Product

United States

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